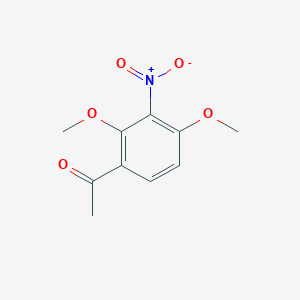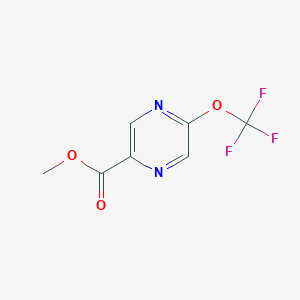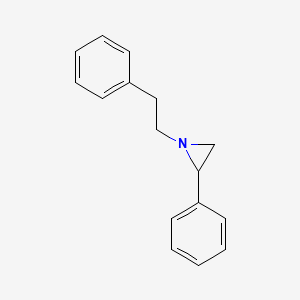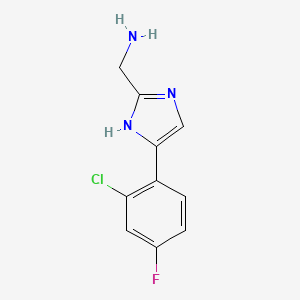
4-(Quinolin-6-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-6-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of quinoline and thiazole Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while thiazole is a sulfur-containing heterocycle found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yl)thiazol-2-amine typically involves the cyclization of quinoline derivatives with thioamides. One common method is the reaction of 4-(2-bromoacetyl)quinolin-1-ium bromide with substituted arylthiourea under cyclocondensation conditions . The reaction is carried out in a suitable solvent, such as ethanol, with the addition of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-6-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives, depending on the reagents used.
Applications De Recherche Scientifique
4-(Quinolin-6-yl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Industrial Applications: It is explored for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Quinolin-6-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the thiazole ring can interact with various enzymes, modulating their activity . The compound’s ability to inhibit microbial growth is attributed to its interference with essential metabolic pathways in bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Quinolin-4-yl)thiazol-2-amine: Similar structure but with the quinoline moiety at a different position.
4-(4-Bromophenyl)thiazol-2-amine: Contains a bromophenyl group instead of a quinoline moiety.
N-(4-(Quinolin-4-yl)-1,3-thiazol-2-yl)pyridin-2-amine: A related compound with an additional pyridine ring.
Uniqueness
4-(Quinolin-6-yl)thiazol-2-amine is unique due to the specific positioning of the quinoline and thiazole rings, which can result in distinct biological activities and interactions with molecular targets. Its combination of quinoline and thiazole moieties provides a versatile scaffold for the development of new therapeutic agents with diverse pharmacological properties.
Propriétés
Formule moléculaire |
C12H9N3S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
4-quinolin-6-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) |
Clé InChI |
XWGJNOBJAUKTHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=CSC(=N3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)




